N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide
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Overview
Description
The compound is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (-S(=O)2-NH2). They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure would be characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 3,4-dimethoxyphenethyl group .Chemical Reactions Analysis
As a sulfonamide, this compound would likely exhibit typical reactions of this class of compounds, such as hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are generally crystalline solids at room temperature, and many are slightly soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
N-halosulfonamides have been used as efficient catalysts in the synthesis of various chemical compounds, demonstrating the versatility of sulfonamide derivatives in organic synthesis. For example, N, N, N′, N′-Tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) catalyzed the one-pot synthesis of aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones under solvent-free conditions (Ghorbani‐Vaghei et al., 2011). This method emphasizes the role of sulfonamide derivatives in facilitating complex chemical reactions.
Antimicrobial and Antiproliferative Applications
Sulfonamides, including those structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide, have been explored for their antimicrobial and antiproliferative properties. A study described the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, which showed significant antimicrobial activity and potential as antiproliferative agents against different human cell lines (Abd El-Gilil, 2019). Another study synthesized novel sulfonamides with pyridine moieties, which exhibited anticancer and antimicrobial activities, indicating their potential in medical applications (Debbabi et al., 2017).
Molecular Docking and Biological Screening
Molecular docking and biological screening have been utilized to explore the interaction mechanisms of sulfonamide derivatives with biological targets. For instance, molecular docking studies of N-ethyl-N-methylbenzenesulfonamide derivatives as inhibitors against DHFR enzyme active sites highlighted their potential as efficient anticancer and antimicrobial agents (Debbabi et al., 2017).
Future Directions
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-13-4-7-15(8-5-13)23(19,20)18-11-10-14-6-9-16(21-2)17(12-14)22-3/h4-9,12,18H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGKETJBQQAPPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351575 |
Source
|
Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14165-67-4 |
Source
|
Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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